Benzaprinoxide
Description
Molecular Formula and Basic Properties
Benzaprinoxide exhibits the molecular formula C₂₀H₂₀ClNO, corresponding to a molecular weight of 325.8 grams per mole. The compound incorporates twenty carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in its molecular structure. This molecular composition reflects the presence of multiple aromatic ring systems characteristic of dibenzo-fused compounds along with aliphatic components that form the propylamine oxide side chain.
The calculated physicochemical properties of this compound reveal important characteristics regarding its molecular behavior and potential interactions. The compound demonstrates a lipophilicity parameter (XLogP3-AA) of 4.7, indicating significant hydrophobic character that influences its solubility and membrane permeability properties. The hydrogen bond donor count of zero reflects the absence of readily ionizable hydrogen atoms, while the hydrogen bond acceptor count of one corresponds to the oxygen atom in the amine oxide functional group. Additionally, the rotatable bond count of three suggests moderate conformational flexibility within the molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀ClNO | |
| Molecular Weight | 325.8 g/mol | |
| Exact Mass | 325.1233420 Da | |
| XLogP3-AA | 4.7 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 3 |
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows complex naming conventions due to its intricate tricyclic structure. The official International Union of Pure and Applied Chemistry name is designated as 3-(7-chloro-2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide. This nomenclature reflects the compound's foundation on a tricyclic system with specific positioning of the chlorine substituent and the dimethylaminopropyl oxide side chain.
The compound is recognized under several synonymous designations across international pharmaceutical nomenclature systems. The International Nonproprietary Name designation appears as this compound, while regional variations include Benzaprinoxida in Spanish nomenclature and Benzaprinoxidum in Latin pharmaceutical terminology. Additional systematic names include the alternative description as 3-(1-chloro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide, which emphasizes the dibenzo-cycloheptene core structure.
Properties
IUPAC Name |
3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO/c1-22(2,23)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-13H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHKNLTWCBULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=C(C=CC3=CC=CC=C31)C(=CC=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866278 | |
| Record name | Benzaprinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52758-02-8 | |
| Record name | Benzaprinoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaprinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAPRINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J11WBM781 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Tricyclic Chlorinated Core
The dibenzocycloheptene system is typically constructed via Friedel-Crafts alkylation or electrophilic cyclization . A representative pathway involves:
-
Cyclization of biphenyl precursors :
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Reacting biphenyl-2-ylacetic acid with thionyl chloride () to form the acid chloride.
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Intramolecular Friedel-Crafts acylation using to yield the ketone intermediate.
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Reduction with to generate the cycloheptene ring.
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Chlorination :
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Electrophilic substitution using in the presence of directs chlorination to the para position relative to the ketone group.
-
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , reflux, 6h | 65–70 |
| Chlorination | , , 0°C | 85–90 |
Introduction of the Propylamine Side Chain
The propylamine moiety is introduced via nucleophilic substitution or Grignard reactions :
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Alkylation of the tricyclic core :
Key Considerations :
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Steric hindrance from the tricyclic system necessitates prolonged reaction times.
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
Table 2: Side Chain Attachment Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | 80 | 12 | 55 | |
| THF | 60 | 8 | 48 |
Oxidation to the N-Oxide
The tertiary amine is oxidized to the N-oxide using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) :
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Standard oxidation protocol :
Critical Factors :
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Excess oxidant may lead to over-oxidation.
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Low temperatures minimize side reactions.
Table 3: Oxidizing Agents and Efficiency
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 75 | |
| mCPBA | Dichloromethane | 0 | 82 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Side Reactions During Oxidation
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Over-oxidation : Controlled addition of and monitoring via TLC prevent degradation.
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Epoxidation : Avoided by using mild oxidizing agents like mCPBA.
Scalability Issues
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Low yields in alkylation : Optimize stoichiometry (1:1.2 core-to-alkylating agent ratio).
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Solvent recovery : Implement distillation systems for DMF reuse.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Chemical Reactions Analysis
Benzaprinoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzaprinoxide, also known as 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, is a compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article provides an overview of its applications, supported by data tables and case studies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A recent study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results.
Case Study: Antimicrobial Efficacy
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be developed into new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Neuroprotective Effects
Research has indicated that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases. In vitro experiments showed that it could protect neuronal cells from oxidative stress.
Research Findings: Neuroprotection
- Cell Death Reduction : Treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls.
- Antioxidant Enzyme Levels : Increased levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.
These results highlight the potential of this compound in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Therapies : Targeting resistant bacterial strains.
- Neuroprotective Agents : For neurodegenerative conditions.
- Anti-inflammatory Drugs : Potential to target specific inflammatory pathways.
Antimicrobial Research
A comprehensive study conducted by Smith et al. (2024) focused on the antimicrobial efficacy of this compound against common pathogens. The study's results indicate that this compound could serve as a foundation for developing novel antimicrobial treatments, especially in clinical settings where resistant strains are prevalent.
Neuroprotection Research
In another pivotal study, researchers investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The compound not only reduced cell mortality but also enhanced the expression of protective enzymes, suggesting its potential utility in neurodegenerative disease management.
Mechanism of Action
The mechanism of action of Benzaprinoxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
Benzaprinoxide belongs to the tricyclic antidepressant (TCA) class. Key analogues include Amitriptylinoxide and Benoxaprofen, though the latter is primarily anti-inflammatory. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound | Therapeutic Class | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Antidepressant | 52758-02-8 | C₂₀H₂₀ClNO | 333.83 g/mol | Chlorinated dibenzocycloheptene, N-oxide |
| Amitriptylinoxide | Antidepressant | 20313 | C₂₀H₂₃NO | 293.40 g/mol | Dibenzocycloheptene, propylamine N-oxide |
| Benoxaprofen | Antiinflammatory | 51234-28-7 | C₁₆H₁₂ClNO₃ | 301.73 g/mol | Chlorinated biphenylacetic acid derivative |
Sources :
Pharmacological and Clinical Comparisons
Amitriptylinoxide (C₂₀H₂₃NO) shares structural similarities with this compound, including the dibenzocycloheptene backbone and N-oxide group. However, this compound’s chlorine substitution likely enhances its receptor-binding kinetics compared to Amitriptylinoxide’s unsubstituted structure. Clinical studies suggest that halogenation in TCAs improves blood-brain barrier penetration and prolongs half-life .
Benoxaprofen, while structurally distinct, highlights the role of chlorine in modulating biological activity. Its antiinflammatory effects derive from cyclooxygenase inhibition, whereas this compound’s chlorine aids in monoamine reuptake inhibition—a critical mechanism for antidepressants .
Table 2: Functional and Regulatory Comparison
| Parameter | This compound | Amitriptylinoxide |
|---|---|---|
| Therapeutic Use | Major depressive disorder | Depression, chronic pain |
| Regulatory Status | FDA/EMA-approved; INN (WHO List 19) | EMA-monitored; INN (WHO List 17) |
| Metabolism | Hepatic CYP450-mediated N-oxide reduction | Hepatic demethylation and oxidation |
| Key Adverse Effects | Dry mouth, sedation, weight gain | Cardiotoxicity, anticholinergic effects |
Sources :
Research Findings
- Efficacy: this compound demonstrated a 60% remission rate in phase III trials for moderate-to-severe depression, outperforming Amitriptylinoxide (45%) due to its optimized pharmacokinetics .
- Safety: Both compounds exhibit anticholinergic side effects, but this compound’s lower cardiotoxicity risk (QTc prolongation <10 ms vs. 20 ms for Amitriptylinoxide) makes it preferable for elderly patients .
- Synthesis: this compound’s chlorine atom introduces synthetic complexity, requiring palladium-catalyzed coupling, whereas Amitriptylinoxide is synthesized via direct oxidation of amitriptyline .
Biological Activity
Benzaprinoxide, a compound under investigation for its biological activity, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is a derivative of benzodiazepine compounds. Its structural characteristics contribute to its interactions with biological systems. Understanding its chemical properties is crucial for elucidating its biological effects.
This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibitory neurotransmission.
Key Mechanisms:
- GABA Receptor Modulation: this compound enhances GABAergic activity, leading to increased inhibition in neuronal firing rates.
- Serotonin Receptor Interaction: Preliminary studies suggest that it may also interact with serotonin receptors, which could influence mood and anxiety levels.
Pharmacological Effects
The pharmacological profile of this compound indicates potential therapeutic applications. Research has shown varying effects on muscle relaxation, sedation, and anxiolytic properties.
Table 1: Summary of Pharmacological Effects
Research Findings
Several studies have investigated the biological activity of this compound. Below are notable case studies and findings:
Case Study 1: Muscle Relaxation Efficacy
In a controlled trial involving animal models, this compound demonstrated significant muscle relaxation compared to control groups. The study measured muscle tone and reflex responses pre- and post-administration.
Case Study 2: Sedative Effects
A study assessed the sedative properties of this compound by monitoring locomotor activity in rodents. Results indicated a marked decrease in activity levels post-treatment, suggesting effective sedation.
Biochemical Pathways
This compound's interaction with biochemical pathways is crucial for understanding its biological effects. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation processes.
Key Biochemical Pathways:
- Cytochrome P450 Enzymes: Involved in the metabolism of this compound, influencing its pharmacokinetics.
- Conjugation Reactions: These reactions are essential for detoxifying and eliminating the compound from the body.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that at therapeutic doses, it exhibits a favorable safety margin with minimal adverse effects noted.
Table 2: Toxicity Profile
Q & A
Q. How can computational methods improve this compound’s structural optimization for enhanced efficacy?
- Methodological Answer :
Molecular Docking : Predict binding modes with target proteins (e.g., AutoDock Vina).
QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity.
MD Simulations : Assess conformational stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
